molecular formula C9H10N2O B8480117 6-(Azetidin-1-yl)picolinaldehyde

6-(Azetidin-1-yl)picolinaldehyde

Cat. No. B8480117
M. Wt: 162.19 g/mol
InChI Key: OJAJSJAALFSOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Azetidin-1-yl)picolinaldehyde is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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properties

Product Name

6-(Azetidin-1-yl)picolinaldehyde

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-(azetidin-1-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C9H10N2O/c12-7-8-3-1-4-9(10-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2

InChI Key

OJAJSJAALFSOLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=CC=CC(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexanes (0.3 g, 4.69 mmol) was added dropwise to a solution of 2-(azetidin-1-yl)-6-bromopyridine (0.5 g, 2.34 mmol) in dry tetrahydrofuran (20 mL) at −78° C. After stirring for 30 min at −78° C., N,N-dimethylformamide (0.34 g, 4.69 mmol) was added. The reaction mixture was stirred for 3 h at −78° C., then the reaction mixture was quenched with an aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layers were dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude material was purified via flash chromatography (60-120 mesh silica; 4-5% ethyl acetate in petroleum ether, twice) to afford 6-(azetidin-1-yl)picolinaldehyde (0.2 g, 43%). MS (ES+) (M+H) 163.1380; LCMS retention time: 5.59 minutes (Method X).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two

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